molecular formula C24H24N4O4S4 B11648198 Ethyl {[6-({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate

Ethyl {[6-({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate

Cat. No.: B11648198
M. Wt: 560.7 g/mol
InChI Key: JMVGSOKETWGKDV-UHFFFAOYSA-N
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Description

ETHYL 2-{[6-({2-[(3-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes benzothiazole and benzothiopyrimidine moieties, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[6-({2-[(3-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include acetic acid, toluene, and p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[6-({2-[(3-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, toluene, p-toluenesulfonic acid, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

ETHYL 2-{[6-({2-[(3-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[6-({2-[(3-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Benzothiopyrimidine derivatives: Investigated for their potential therapeutic applications.

Uniqueness

ETHYL 2-{[6-({2-[(3-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE is unique due to its combination of benzothiazole and benzothiopyrimidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N4O4S4

Molecular Weight

560.7 g/mol

IUPAC Name

ethyl 2-[[6-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C24H24N4O4S4/c1-3-32-19(30)12-34-24-26-15-9-8-13(10-17(15)36-24)25-18(29)11-33-23-27-21-20(22(31)28(23)2)14-6-4-5-7-16(14)35-21/h8-10H,3-7,11-12H2,1-2H3,(H,25,29)

InChI Key

JMVGSOKETWGKDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C

Origin of Product

United States

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